4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)17-11-9-15(10-12-17)21(27)26(14-16-6-3-4-13-24-16)22-25-20-18(23)7-5-8-19(20)30-22/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKQUOLLCXBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process often starts with the preparation of the benzamide core, followed by the introduction of the ethanesulfonyl group and the fluoro-benzothiazole moiety. The final step involves the attachment of the pyridin-2-ylmethyl group. Reaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzothiazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The ethanesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) correlate with lower IC50 values (higher potency) . The target compound’s 4-fluoro and ethanesulfonyl substituents likely confer similar advantages.
- Ethanesulfonyl vs. Methylsulfonyl : Ethyl chains (C2) in the target compound may improve membrane permeability compared to shorter methyl groups (C1) in analogues like 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide .
Heterocyclic Moieties: Benzothiazole vs. Pyridinylmethyl vs. Pyridinylthiazole: The pyridin-2-ylmethyl group in the target compound introduces a flexible linker, which may optimize binding geometry compared to rigid pyridinylthiazole systems .
Tautomerism and Stability :
- Unlike triazole derivatives (e.g., compounds 7–9 in ), the target compound’s benzothiazole core lacks tautomeric ambiguity, ensuring consistent spectral and biological profiles .
Biological Activity
The compound 4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, providing an overview of its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Chemical Formula: C22H25ClFN3O4S2
- Molecular Weight: 514.0330 g/mol
- CAS Number: 1215662-24-0
The structure consists of a benzamide core with an ethylsulfonyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological activity.
Synthesis
The synthesis typically involves several steps:
- Preparation of the benzamide core.
- Introduction of the ethylsulfonyl group.
- Coupling with the 4-fluorobenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions.
Optimized reaction conditions are crucial for achieving high yields and purity .
Anticancer Properties
Recent studies have evaluated the anticancer effects of benzothiazole derivatives, including this compound. The following findings highlight its potential:
-
Cell Proliferation Inhibition:
- In vitro assays demonstrated that the compound significantly inhibits proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .
- The compound was shown to induce apoptosis in these cells, leading to cell cycle arrest at the G2/M phase .
-
Mechanistic Insights:
- The compound appears to inhibit key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. This dual inhibition is critical as these pathways are often dysregulated in cancer .
- Western blot analysis confirmed downregulation of proteins associated with cell survival and proliferation in treated cells .
- In Vivo Efficacy:
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties:
- Cytokine Modulation:
Antimicrobial Activity
Though primarily studied for its anticancer properties, initial assessments suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens .
Data Summary
| Activity | Observation | Methodology |
|---|---|---|
| Anticancer | Significant inhibition of A431 and A549 | MTT assay |
| Apoptosis Induction | Induces apoptosis in cancer cells | Flow cytometry |
| Cytokine Reduction | Lowers IL-6 and TNF-α levels | ELISA |
| Signaling Pathway Inhibition | Inhibits AKT and ERK pathways | Western blot |
Case Studies
- Study on Antitumor Activity:
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
